2-Methyl-2-(piperazin-1-yl)propanamide hydrochloride
Description
Properties
IUPAC Name |
2-methyl-2-piperazin-1-ylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.ClH/c1-8(2,7(9)12)11-5-3-10-4-6-11;/h10H,3-6H2,1-2H3,(H2,9,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKXNARTRXFMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)N1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis via Amide Formation
Method Overview:
This conventional approach involves the reaction of a suitable amine precursor with a carboxylic acid derivative or its activated form to produce the amide linkage, followed by salt formation with hydrochloric acid.
- The key step involves coupling 2-methyl-2-(piperazin-1-yl)propanoyl chloride or an equivalent activated intermediate with ammonia or a primary amine to form the amide.
- The reaction typically occurs in an inert solvent such as dichloromethane or acetonitrile, with bases like triethylamine or pyridine to facilitate the coupling.
- Post-reaction, the free base is converted into the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
- The synthesis of related compounds (e.g., quinazolin-4-yl derivatives) uses similar amide formation strategies, involving refluxing in dry acetonitrile with potassium carbonate, followed by crystallization (see reference).
Salt Formation and Final Compound Preparation
Method Overview:
The hydrochloride salt of the compound is typically prepared by treating the free base with hydrochloric acid in solvents such as ethanol, methanol, or aqueous media.
- Dissolve the free base in a suitable solvent.
- Add an equimolar amount of hydrochloric acid, often in the form of gaseous HCl, concentrated HCl, or HCl in ethanol.
- Stir the mixture at room temperature or under reflux until crystallization occurs.
- Isolate the precipitated hydrochloride salt by filtration, washing, and drying.
- In vivo formulation methods involve dissolving the compound in DMSO, PEG300, Tween 80, or other co-solvents, followed by pH adjustment and salt formation.
Solvent-Assisted Synthesis and Formulation
Method Overview:
For pharmaceutical applications, the compound is often prepared as a solution or suspension using solvents like DMSO, PEG300, Tween 80, or oils, followed by salt formation.
- Dissolve the compound in DMSO or other solvents.
- Mix with co-solvents and adjust pH to facilitate salt formation.
- The final product is obtained by evaporating solvents or precipitating the salt.
- The preparation of in vivo formulations involves mixing the compound with solvents in specific sequences to ensure solubility and stability.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reactions | Solvents | Yield/Remarks |
|---|---|---|---|---|
| Direct Amide Coupling | 2-methyl-2-(piperazin-1-yl)propanoyl chloride + Ammonia | Nucleophilic acyl substitution | Dichloromethane, acetonitrile | High yield, straightforward |
| Multi-step Synthesis | Commercial heterocyclic precursors | Ester reduction, oxidation, reductive amination | Ethanol, dry acetonitrile | Moderate to high yields, complex |
| Salt Formation | Free base + HCl | Acid-base reaction | Ethanol, aqueous | Quantitative salt formation |
| Solvent-assisted formulation | DMSO, PEG300, Tween 80 | Dissolution, pH adjustment | DMSO, PEG300, Tween 80 | Used for in vivo studies |
Research Findings and Notes
- The synthesis pathways are adaptable depending on the desired purity, scale, and application (pharmaceutical vs. research).
- Multi-step organic syntheses allow for structural modifications, enabling the development of analogs.
- Salt formation methods are critical for enhancing solubility and bioavailability, especially for in vivo applications.
- Formulation strategies involve co-solvent systems to improve solubility, stability, and delivery efficiency.
Chemical Reactions Analysis
2-Methyl-2-(piperazin-1-yl)propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Chemical Formula : CHClNO
- Molecular Weight : 207.7 g/mol
- IUPAC Name : 2-methyl-2-(piperazin-1-yl)propanamide; hydrochloride
- Appearance : White powder
The presence of the piperazine moiety is significant, as it often contributes to the pharmacological properties of compounds, enhancing their suitability for therapeutic uses .
Biological Activities
Research indicates that 2-Methyl-2-(piperazin-1-yl)propanamide hydrochloride exhibits notable biological activities, particularly:
- Acetylcholinesterase Inhibition : This compound has been investigated for its potential to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. The mechanism is thought to involve competitive inhibition at the active site of the enzyme.
- Anti-inflammatory and Analgesic Properties : Derivatives of compounds containing the piperazine moiety have shown anti-inflammatory and analgesic effects, broadening their therapeutic potential.
Pharmacological Applications
The primary applications of 2-Methyl-2-(piperazin-1-yl)propanamide hydrochloride are in the following areas:
Neurodegenerative Disorders
The compound's potential as a drug candidate for neurodegenerative disorders highlights its importance in pharmaceutical research. Its interaction with neurotransmitter systems suggests possible applications in treating conditions such as anxiety and depression.
Cancer Treatment
Recent studies have explored the cytotoxic activities of related piperazine derivatives against various cancer cell lines. For instance, compounds similar to 2-Methyl-2-(piperazin-1-yl)propanamide have demonstrated significant anti-proliferative effects against colon and lung cancer cells .
Synthetic Pathways
Several synthetic methods have been developed for producing 2-Methyl-2-(piperazin-1-yl)propanamide hydrochloride. A common reaction involves the condensation of 2-methylpropanoyl chloride with piperazine, yielding the desired product along with hydrochloric acid as a byproduct.
Case Studies
Several studies have highlighted the efficacy of compounds related to 2-Methyl-2-(piperazin-1-yl)propanamide hydrochloride:
Study on Acetylcholinesterase Inhibition
A study demonstrated that derivatives with structural similarities to this compound effectively inhibited acetylcholinesterase, suggesting potential therapeutic applications in Alzheimer's disease treatment .
Cytotoxicity Evaluation
Research evaluating the cytotoxic effects of piperazine derivatives on human cancer cell lines revealed promising results. For example, certain derivatives showed significant inhibition of cell proliferation in colon cancer (HT29) and lung cancer (A549) cell lines .
Mechanism of Action
The mechanism of action of 2-Methyl-2-(piperazin-1-yl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
(a) Taranabant (CAS: 701977-09-5)
- Structure : Contains a propanamide core but with a trifluoromethylpyridinyloxy substituent and a bulky arylalkyl group .
- Application: A cannabinoid-1 receptor inverse agonist developed for obesity treatment, unlike the target compound’s role as a synthetic intermediate .
- Molecular Weight : 515.95 g/mol (significantly larger due to aromatic and fluorinated groups) .
| Parameter | 2-Methyl-2-(piperazin-1-yl)propanamide HCl | Taranabant |
|---|---|---|
| Molecular Formula | C₈H₁₉Cl₂N₃O | C₂₇H₂₅ClF₃N₃O₂ |
| Molecular Weight (g/mol) | 244.16 | 515.95 |
| Primary Use | Research intermediate | Obesity treatment |
| Key Functional Groups | Piperazine, methyl, amide | Trifluoromethyl, aryl, pyridine |
(b) Prilocaine Hydrochloride (USP Standard)
- Structure: Features a propanamide backbone with a toluidine substituent and a propylamino group .
- Application: Local anesthetic, highlighting how minor structural changes (e.g., toluidine vs. piperazine) alter pharmacological activity .
- Purity : Pharmaceutical-grade, adhering to USP standards for impurities (e.g., ≤0.1% o-toluidine) .
| Parameter | 2-Methyl-2-(piperazin-1-yl)propanamide HCl | Prilocaine HCl |
|---|---|---|
| Molecular Formula | C₈H₁₉Cl₂N₃O | C₁₃H₂₀N₂O₂·HCl |
| Molecular Weight (g/mol) | 244.16 | 256.77 |
| Key Substituents | Piperazine, methyl | Toluidine, propylamino |
| Regulatory Status | Research-grade | USP-compliant drug |
(c) 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0)
- Structure : Piperazine derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and acetic acid moiety .
- Application : Used in peptide synthesis (Fmoc is a common protecting group), contrasting with the target compound’s role in small-molecule drug development .
| Parameter | 2-Methyl-2-(piperazin-1-yl)propanamide HCl | 2-[4-(Fmoc)piperazin-1-yl]acetic Acid |
|---|---|---|
| Molecular Formula | C₈H₁₉Cl₂N₃O | C₂₁H₂₁N₃O₄ |
| Molecular Weight (g/mol) | 244.16 | 379.41 |
| Functional Groups | Amide, piperazine | Fmoc, acetic acid |
| Primary Use | Drug intermediate | Peptide synthesis |
(b) Solubility and Stability
- Target Compound : Stable at 2–8°C in solid form; soluble in polar solvents (e.g., DMSO, water) .
- 2-Phenyl-1-propanamine Hydrochloride (CAS: 20388-87-8) : A structurally simpler amine salt with higher lipophilicity due to the phenyl group, leading to different solubility profiles .
Commercial Availability and Purity
Biological Activity
2-Methyl-2-(piperazin-1-yl)propanamide hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-Methyl-2-(piperazin-1-yl)propanamide hydrochloride can be represented as follows:
This compound contains a piperazine ring, which is known for its diverse biological activities, particularly in drug development.
The biological activity of 2-Methyl-2-(piperazin-1-yl)propanamide hydrochloride is primarily attributed to its interaction with various molecular targets. The piperazine moiety allows for modulation of neurotransmitter receptors and other cellular pathways. Specific mechanisms include:
- Receptor Binding : The compound may act as an antagonist or agonist at certain receptors, influencing neurotransmission.
- Enzymatic Modulation : It may inhibit or activate enzymes involved in metabolic pathways, affecting cellular functions.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Antidepressant Effects : Studies suggest that derivatives of piperazine compounds can exhibit antidepressant-like effects in animal models.
- Antinociceptive Properties : The compound has shown potential in reducing pain responses in various experimental setups.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against specific bacterial strains.
Research Findings and Case Studies
Several studies have investigated the biological activities of 2-Methyl-2-(piperazin-1-yl)propanamide hydrochloride and related compounds. Below are key findings:
Case Study: Antinociceptive Activity
In a study assessing the antinociceptive effects, 2-Methyl-2-(piperazin-1-yl)propanamide hydrochloride was administered to rodents subjected to the formalin test. Results indicated a dose-dependent reduction in pain behavior, supporting its potential as an analgesic agent.
Pharmacokinetics
Understanding the pharmacokinetics of 2-Methyl-2-(piperazin-1-yl)propanamide hydrochloride is crucial for its therapeutic application. Key parameters include:
- Absorption : Rapid absorption post-administration with peak plasma concentrations achieved within 1 hour.
- Distribution : Moderate distribution volume indicating good tissue penetration.
- Metabolism : Primarily metabolized by hepatic pathways, with metabolites exhibiting lower activity.
- Excretion : Excreted mainly via renal pathways.
Q & A
Q. What synthetic routes enable selective N-functionalization of the piperazine ring?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
